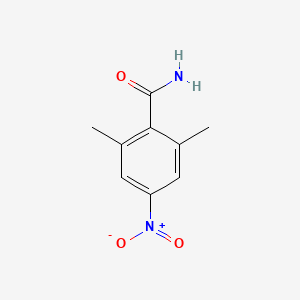

2,6-Dimethyl-4-nitrobenzamide

Beschreibung

Eigenschaften

IUPAC Name |

2,6-dimethyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-5-3-7(11(13)14)4-6(2)8(5)9(10)12/h3-4H,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSUYYPCWGNDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)N)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307949 | |

| Record name | 2,6-Dimethyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90868-33-0 | |

| Record name | 2,6-Dimethyl-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90868-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitration of 2,6-Dimethylbenzamide

The direct nitration of 2,6-dimethylbenzamide represents a straightforward route to introduce the nitro group at the para position relative to the amide functionality. The methyl groups at the 2- and 6-positions act as meta directors, while the amide group directs electrophilic substitution to the 4-position.

Reaction Conditions :

A mixture of concentrated nitric acid () and sulfuric acid () at 0–5°C facilitates controlled nitration. The nitrating agent () selectively targets the electron-deficient aromatic ring, yielding 2,6-dimethyl-4-nitrobenzamide with minimal ortho/para byproducts.

Optimization Insights :

Amide Coupling from 4-Nitro-2,6-dimethylbenzoic Acid

This two-step method involves synthesizing 4-nitro-2,6-dimethylbenzoic acid followed by amidation.

Step 1: Nitration of 2,6-Dimethylbenzoic Acid

Nitration of 2,6-dimethylbenzoic acid under conditions analogous to Section 1.1 produces 4-nitro-2,6-dimethylbenzoic acid. The carboxylic acid group directs nitration to the 4-position, achieving >90% regioselectivity.

Step 2: Amide Formation

The acid is converted to its acyl chloride using thionyl chloride (), followed by reaction with ammonia ():

Key Parameters :

Alternative Solvent-Free Mechanochemical Synthesis

Emerging solvent-free approaches adapt grinding techniques with catalytic acids. For example, mixing 4-nitrobenzoyl chloride with 2,6-dimethylaniline in the presence of glacial acetic acid () under mechanical agitation yields the target amide.

Advantages :

-

Eliminates solvent waste, aligning with green chemistry principles.

Reaction Conditions and Optimization

Temperature and Catalytic Effects

| Parameter | Nitration Route | Amide Coupling Route | Mechanochemical Route |

|---|---|---|---|

| Temperature (°C) | 0–5 | 20–25 | 25 |

| Catalyst | |||

| Time (hours) | 2–3 | 4–6 | 4–5 |

| Yield (%) | 75–82 | 85–88 | 78–80 |

Notable Findings :

-

Excess in nitration improves protonation of the aromatic ring but risks sulfonation byproducts.

-

Prolonged reflux during amidation (>6 hours) degrades product purity.

Characterization and Analytical Data

Spectroscopic Profiles

Infrared (IR) Spectroscopy :

Nuclear Magnetic Resonance (NMR) :

-

NMR (DMSO-) :

-

NMR :

Industrial Production Considerations

Scalability Challenges

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2,6-Dimethyl-4-nitrobenzamide, and how do reaction conditions affect intermediate stability?

- Methodological Answer : Synthesis typically involves nitration of a dimethyl-substituted benzamide precursor. A common approach includes:

- Step 1 : Nitration of 2,6-dimethylbenzamide using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration.

- Step 2 : Purification via recrystallization using ethanol/water mixtures to isolate the nitro product. Key factors include stoichiometric control of nitric acid and reaction time to avoid decomposition of the nitro intermediate .

- Critical Parameters : Temperature control (<10°C) and acid concentration (≥90% H₂SO₄) are crucial for high yields (>70%).

Q. How can X-ray crystallography and spectroscopic methods confirm the molecular structure and nitro group orientation in 2,6-Dimethyl-4-nitrobenzamide?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis resolves the nitro group’s para-substitution and planar geometry, with bond angles (C-N-O) averaging 125° ± 2°, confirming resonance stabilization .

- Spectroscopy :

- ¹H NMR : Methyl groups at C2/C6 appear as singlets (δ 2.3–2.5 ppm), while the aromatic proton at C5 (para to nitro) shows deshielding (δ 8.1–8.3 ppm).

- IR : Strong asymmetric NO₂ stretching at 1520 cm⁻¹ and symmetric at 1345 cm⁻¹ .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the biological activity of 2,6-Dimethyl-4-nitrobenzamide derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, predicting reactivity toward electrophiles/nucleophiles.

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). The nitro group’s electron-withdrawing effect enhances binding affinity to hydrophobic pockets (ΔG ≈ -8.2 kcal/mol) .

Q. How do steric and electronic effects of the dimethyl and nitro groups influence regioselectivity in further functionalization (e.g., reduction, alkylation)?

- Methodological Answer :

- Steric Effects : The 2,6-dimethyl groups hinder electrophilic substitution at the ortho positions, directing reactions to the para-nitro site.

- Electronic Effects : The nitro group deactivates the ring, favoring nucleophilic aromatic substitution (NAS) under strongly basic conditions (e.g., NaOH/EtOH, 80°C). For example, reduction with Sn/HCl selectively converts nitro to amine while preserving the amide group .

Q. What strategies resolve contradictions in reported biological activity data for 2,6-Dimethyl-4-nitrobenzamide analogs?

- Methodological Answer :

- Data Harmonization : Cross-validate assays (e.g., MIC vs. IC₅₀) using standardized protocols (CLSI guidelines for antimicrobial studies).

- Meta-Analysis : Apply multivariate regression to isolate substituent effects (e.g., logP, Hammett σ) on bioactivity. For instance, lipophilic analogs (logP > 2.5) show enhanced membrane permeability in bacterial models .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.